3-chloro-N-(3-((furan-2-ylmethyl)amino)quinoxalin-2-yl)benzenesulfonamide
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Overview
Description
The compound “3-chloro-N-(3-((furan-2-ylmethyl)amino)quinoxalin-2-yl)benzenesulfonamide” is a complex organic molecule. It contains a quinoxaline core, which is a type of heterocyclic compound. Quinoxalines are known to exhibit diverse pharmacological activities .
Chemical Reactions Analysis
Quinoxalines can undergo various reactions including oxidation, nitration, diazotization, alkylation, addition, condensation, cyclization, and substitutions reactions .Scientific Research Applications
Antimicrobial Applications
A study on the synthesis and evaluation of quinoline and sulfonamide derivatives, including compounds structurally related to 3-chloro-N-(3-((furan-2-ylmethyl)amino)quinoxalin-2-yl)benzenesulfonamide, demonstrated significant antimicrobial activity. These compounds were synthesized aiming to explore their potential as antimicrobial agents against Gram-positive bacteria, showcasing the versatility of sulfonamide derivatives in combating microbial resistance (Biointerface Research in Applied Chemistry, 2019).
Anticancer Activities
Research on quinoxaline sulfonamides has revealed their potential as anticancer agents. For instance, a study on the crystal structure of an antitumor agent structurally similar to 3-chloro-N-(3-((furan-2-ylmethyl)amino)quinoxalin-2-yl)benzenesulfonamide found it to have significant implications in cancer treatment due to its geometry and intermolecular interactions, indicating its role in the design of new anticancer drugs (Acta Crystallographica Section C-crystal Structure Communications, 1994). Another study emphasized the synthesis and in vitro antitumor activity of substituted quinazoline and quinoxaline derivatives, highlighting the importance of such compounds in searching for new anticancer agents (European journal of medicinal chemistry, 2011).
Chemical Synthesis and Structural Analysis
The synthesis of sulfonamide derivatives, including those related to 3-chloro-N-(3-((furan-2-ylmethyl)amino)quinoxalin-2-yl)benzenesulfonamide, involves complex chemical reactions that yield compounds with potential for various applications. Studies detail the chemical synthesis processes and the molecular structures of these compounds, providing insights into their potential functionalities and applications in scientific research (Tetrahedron, 2011; International Journal of Molecular Sciences, 2018).
Novel Synthesis Methods
Explorations into novel synthesis methods for producing sulfonamide derivatives have been documented. These methods not only expand the chemical repertoire of sulfonamide-based compounds but also enhance the efficiency and selectivity of their synthesis, further broadening their potential research and application scopes (Chemistry, 2014).
Future Directions
properties
IUPAC Name |
3-chloro-N-[3-(furan-2-ylmethylamino)quinoxalin-2-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN4O3S/c20-13-5-3-7-15(11-13)28(25,26)24-19-18(21-12-14-6-4-10-27-14)22-16-8-1-2-9-17(16)23-19/h1-11H,12H2,(H,21,22)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMAAERCISRCJPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)NS(=O)(=O)C3=CC(=CC=C3)Cl)NCC4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(3-((furan-2-ylmethyl)amino)quinoxalin-2-yl)benzenesulfonamide |
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